1,2-Bis(3-cyclohexenyl)ethylene

Vue d'ensemble

Description

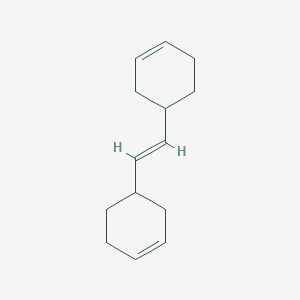

1,2-Bis(3-cyclohexenyl)ethylene is an organic compound with the molecular formula C14H20. It is characterized by the presence of two cyclohexenyl groups attached to an ethylene bridge.

Méthodes De Préparation

The synthesis of 1,2-Bis(3-cyclohexenyl)ethylene typically involves the reaction of cyclohexene with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized reactors and continuous flow systems to optimize yield and purity .

Analyse Des Réactions Chimiques

1,2-Bis(3-cyclohexenyl)ethylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while reduction with hydrogen gas produces cyclohexane derivatives.

Applications De Recherche Scientifique

Combustion Processes

1,2-Bis(3-cyclohexenyl)ethylene plays a significant role as an intermediate in the combustion of hydrocarbon and oxygenated fuels. Research has demonstrated its importance in understanding ignition processes and combustion efficiency. Key findings include:

- Experimental Studies : Shock tube experiments conducted at pressures of 2 and 10 atm with varying equivalence ratios (0.5, 1.0, and 2.0) revealed that the compound exhibits shorter ignition times at low temperatures compared to extrapolated values at high temperatures.

- Reactivity : The compound's double bonds and cyclic structure contribute to its reactivity during combustion, making it a valuable subject for studies aimed at optimizing fuel formulations.

Organic Synthesis

The compound is also noted for its potential in organic synthesis due to its reactive double bonds. Its applications include:

- Precursor for Novel Compounds : Interaction studies have shown that this compound can react with various chemical species, serving as a precursor for the synthesis of more complex organic molecules.

- Material Science Applications : The compound's unique structure allows it to be utilized in the development of new materials with desirable properties such as enhanced strength or thermal stability.

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Case Study 1: Pyrolysis of Biomass

A study focused on the catalytic pyrolysis of biomass indicated that compounds like this compound could be generated during the thermal decomposition of organic materials. The research emphasized the importance of optimizing catalysts to enhance yield and quality of bio-oils derived from such processes .

Case Study 2: Waste Tire Pyrolysis

Research on the pyrolysis of waste tires identified this compound as a significant product. The study demonstrated that varying process conditions such as temperature and catalyst type could influence the yield of this compound, which is crucial for producing high-value liquid fuels from waste materials .

Mécanisme D'action

The mechanism by which 1,2-Bis(3-cyclohexenyl)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylene bridge and cyclohexenyl groups allow for specific binding interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparaison Avec Des Composés Similaires

1,2-Bis(3-cyclohexenyl)ethylene can be compared to other similar compounds, such as:

1,2-Diphenylethylene: While both compounds have an ethylene bridge, 1,2-Diphenylethylene contains phenyl groups instead of cyclohexenyl groups, leading to different reactivity and applications.

1,2-Bis(4-methylcyclohexenyl)ethylene:

1,2-Bis(3-cyclohexenyl)propane: The presence of a propane bridge instead of an ethylene bridge results in different structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of cyclohexenyl groups and ethylene bridge, which confer distinct chemical and physical properties.

Activité Biologique

1,2-Bis(3-cyclohexenyl)ethylene is an organic compound with the molecular formula C14H20, featuring two cyclohexenyl groups linked by an ethylene bridge. This unique structure contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and industrial uses.

This compound exhibits several chemical properties that influence its biological activity:

- Structure : The presence of double bonds in the cyclohexenyl rings allows for electrophilic reactions, making the compound reactive towards various biological targets.

- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors. The ethylene bridge and cyclohexenyl groups facilitate specific binding interactions, modulating enzyme activity and influencing signal transduction pathways.

Biological Assays and Findings

Research has highlighted several areas where this compound demonstrates biological activity:

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Limited data available | Potentially high | Interacts with enzymes/receptors |

| 1,2-Diphenylethylene | Moderate | Moderate | Inhibits protein synthesis |

| 1,2-Bis(4-methylcyclohexenyl)ethylene | High | High | Scavenges free radicals |

Case Studies

Recent research has explored the potential applications of this compound in various contexts:

- Antibiotic Resistance : A study investigated the role of structurally similar compounds in overcoming antibiotic resistance. While direct studies on this compound were not conducted, its structural analogs showed promise in inhibiting resistant bacterial strains .

- Drug Development : The compound's unique structure makes it a candidate for further exploration in drug development. Its reactivity can be harnessed to create derivatives with enhanced biological activity or specificity towards certain targets .

Propriétés

IUPAC Name |

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKTYIHPZLLKX-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=CC2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=C/C2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-28-5 | |

| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.